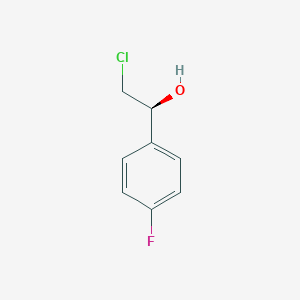

(S)-2-Chloro-1-(4-fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2-chloro-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCREIYEGAGUDS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254949 | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-42-7 | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-(Chloromethyl)-4-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Chloro-1-(4-fluorophenyl)ethanol CAS number 126534-42-7

An In-depth Technical Guide to (S)-2-Chloro-1-(4-fluorophenyl)ethanol

CAS Number: 126534-42-7

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral intermediate, this compound. It details the compound's physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols, providing a holistic view for its effective utilization in a laboratory and manufacturing context.

Compound Overview and Significance

This compound is a chiral halohydrin of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a stereogenic center directly attached to a fluorinated aromatic ring, makes it a valuable and versatile chiral building block. The specific (S)-enantiomer is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often highly dependent on the molecule's precise three-dimensional arrangement. Its primary utility lies in its role as a key precursor in the synthesis of various biologically active molecules, most notably azole-based antifungal agents.[1][2][3][4] The chlorine and hydroxyl groups provide reactive sites for subsequent synthetic transformations, while the fluorophenyl moiety can enhance metabolic stability and binding affinity of the final drug product.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 126534-42-7 | [5][6][7] |

| Molecular Formula | C₈H₈ClFO | [5][7][8] |

| Molecular Weight | 174.6 g/mol | [5][7][8] |

| Appearance | Slightly viscous liquid | [5] |

| Boiling Point | 256.6 ± 25.0 °C (Predicted) | [5][7] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [5][7] |

| pKa | 13.14 ± 0.20 (Predicted) | [5] |

| Storage Temperature | Room temperature; Store in a dry, well-ventilated place. | [5] |

Synthesis and Enantioselective Control

The production of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. The primary strategies involve either the direct creation of the desired stereocenter through asymmetric synthesis or the separation of a racemic mixture via chiral resolution.

Asymmetric Synthesis: The Preferred Route

Asymmetric synthesis is the most efficient method, as it avoids the loss of 50% of the material inherent in classical resolution. The dominant approach is the enantioselective reduction of the prochiral ketone, 2-chloro-1-(4-fluorophenyl)ethanone.

-

Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, such as ketoreductases (KREDs), or whole-cell systems to achieve high conversion and exceptional enantioselectivity (>99% e.e.).[9] These enzymatic reactions are conducted under mild conditions (neutral pH, ambient temperature) and are highly specific for producing the (S)-enantiomer.[9] To make the process economically viable, a cofactor regeneration system, often using a sacrificial alcohol like isopropanol, is employed.[9] Various microbial strains, including species of Acinetobacter and Lactobacillus, have been identified as effective biocatalysts for this type of transformation.[1][10]

-

Chemo-catalytic Reduction: Asymmetric transfer hydrogenation using chiral transition metal catalysts (e.g., Ruthenium complexes) or stoichiometric reduction methods like the Corey-Bakshi-Shibata (CBS) reduction provide robust chemical alternatives.[9][11] These methods often involve chiral ligands or catalysts that create a chiral environment, directing the hydride attack to one face of the ketone, thereby favoring the formation of the (S)-alcohol.

Core Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of complex, stereospecific pharmaceuticals, particularly in the class of azole antifungal agents.

Role in Azole Antifungal Synthesis: Azole antifungals (e.g., miconazole, luliconazole) are a cornerstone in treating fungal infections. [1][10][12]They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. [1]The efficacy and selectivity of these drugs are highly dependent on their stereochemistry.

This compound serves as a chiral precursor. The hydroxyl group is typically activated or displaced, and the chloromethyl group is susceptible to nucleophilic substitution, often by an imidazole or triazole moiety. The specific (S)-configuration ensures the final molecule adopts the correct orientation to bind effectively and selectively to the active site of the target fungal enzyme. Analogous structures, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, are confirmed key intermediates for potent antifungal drugs like luliconazole. [12]

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the compound.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of this compound. [13]

-

Principle: The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Typical CSPs: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for this class of compounds. [13]* Protocol Overview: A typical analytical method would involve the following conditions.

| Parameter | Typical Condition | Reference(s) |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | [13] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | [13] |

| Flow Rate | 0.5 - 1.0 mL/min | [13] |

| Temperature | 25 °C (controlled) | [13] |

| Detection | UV at 210 nm | [13] |

| Sample Prep | Dissolve in mobile phase (e.g., 0.1 mg/mL) | [13] |

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structural integrity of the molecule.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to verify the molecular structure by identifying the chemical environment of each proton and carbon atom. [14][15]* Mass Spectrometry (MS): This technique confirms the molecular weight (174.6 g/mol ) and can provide fragmentation patterns useful for structural elucidation. [15][16]* Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the broad O-H stretch of the alcohol (~3300-3400 cm⁻¹) and C-Cl and C-F bond vibrations. [14][16]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. The information is derived from analogous compounds and general laboratory safety standards.

Hazard Identification and Precautions

While a specific, comprehensive safety data sheet for this exact CAS number is not detailed in the search results, data from similar chlorohydrins and fluorinated phenyl ethanols indicate the following hazards and necessary precautions. [16][17][18]

| Hazard Class | GHS Statements |

|---|---|

| Acute Toxicity | H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled. |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Flammability | H226: Flammable liquid and vapor. |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [17][18]Work should be conducted in a well-ventilated area or a chemical fume hood. [19]* Handling: Avoid contact with skin, eyes, and clothing. [17][18]Do not breathe mist, vapors, or spray. [17]Keep away from open flames, hot surfaces, and other sources of ignition. [17][19]Use non-sparking tools and take precautionary measures against static discharge. [19]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][19]Containers should be kept upright to prevent leakage. [18]* First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. [17]Seek immediate medical attention. [17] * Eye Contact: Rinse cautiously with water for several minutes. [17]Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [17]If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [17]Call a poison control center or physician immediately. [17]

-

Conclusion

This compound is a high-value chiral intermediate with critical applications in modern pharmaceutical synthesis. Its utility is defined by the precise stereochemistry, which is most effectively achieved through asymmetric synthesis, particularly biocatalysis. A thorough understanding of its properties, synthesis, analytical validation, and safe handling procedures is essential for its successful application in the development of next-generation therapeutics, especially within the field of antifungal drug discovery.

References

-

BuyersGuideChem. (n.d.). Product Search. Retrieved from [Link]

-

Airgas. (2019). SAFETY DATA SHEET. Retrieved from [Link]

-

SpectraBase. (2025). (1S)-2-chloro-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.

-

MDPI. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

-

College of Charleston. (n.d.). Principles and applications of asymmetric synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

-

PMC. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Retrieved from [Link]

-

Wiley Online Library. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thio. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 126534-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 126534-42-7 [chemicalbook.com]

- 7. This compound | 126534-42-7 [amp.chemicalbook.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 12. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. This compound(126534-42-7) 1H NMR spectrum [chemicalbook.com]

- 16. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. opcw.org [opcw.org]

- 19. airgas.com [airgas.com]

An In-Depth Technical Guide to the Physical Properties of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Chloro-1-(4-fluorophenyl)ethanol in Modern Synthesis

This compound is a chiral chlorohydrin of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure, featuring a fluorine-substituted aromatic ring and a chiral secondary alcohol adjacent to a chloromethyl group, makes it a valuable building block for the asymmetric synthesis of more complex molecules. The precise spatial arrangement of its functional groups allows for stereospecific reactions, which is critical in the development of enantiomerically pure active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by available data.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific enantiomer.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 126534-42-7 | [1] |

| Molecular Formula | C₈H₈ClFO | [1] |

| Molecular Weight | 174.6 g/mol | [1] |

| Appearance | Clear, pale green, slightly viscous liquid | |

| Boiling Point | 256.6 ± 25.0 °C (Predicted) | |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.14 ± 0.20 (Predicted) |

Structural and Stereochemical Considerations

The chirality of this compound is a defining feature, originating from the stereocenter at the carbinol carbon (C1). This chirality dictates its interaction with other chiral molecules and is the primary reason for its utility in asymmetric synthesis.

Caption: Molecular structure and its influence on key physical properties.

Solubility Profile

The presence of the polar hydroxyl group in this compound allows for hydrogen bonding with protic solvents like water and alcohols, suggesting moderate solubility in these media. The aromatic ring and the chlorinated alkyl chain contribute to its lipophilicity, indicating good solubility in a range of organic solvents such as ethers, esters, and chlorinated hydrocarbons.

Expected Solubility:

-

Water: Slightly to moderately soluble.

-

Alcohols (e.g., ethanol, methanol): Soluble to miscible.

-

Ethers (e.g., diethyl ether, THF): Soluble.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): Soluble.

-

Aromatic Hydrocarbons (e.g., toluene): Soluble.

-

Apolar Alkanes (e.g., hexane): Limited solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.

-

Aromatic Protons (C₆H₄F): Two sets of doublets (or a more complex multiplet) in the aromatic region (δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton (CH-OH): A multiplet (likely a triplet or doublet of doublets) around δ 4.8-5.2 ppm. The coupling to the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O) will determine its multiplicity.

-

Methylene Protons (CH₂Cl): A doublet of doublets or a multiplet around δ 3.6-3.9 ppm, due to coupling with the adjacent methine proton.

-

Hydroxyl Proton (OH): A broad singlet or a doublet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

Methine Carbon (CH-OH): A signal around δ 70-75 ppm.

-

Methylene Carbon (CH₂Cl): A signal around δ 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6][7][8][9]

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of the liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus: Thiele tube or melting point apparatus, thermometer, small test tube (fusion tube), capillary tube (sealed at one end).

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary.

-

When a continuous and rapid stream of bubbles is observed, remove the heat source.

-

The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Caption: Workflow for boiling point determination.

Density Determination

Principle: Density is the mass per unit volume of a substance.

Apparatus: Analytical balance, pycnometer or a small volumetric flask with a stopper.

Procedure:

-

Carefully clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₁).[12][13][14][15]

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Weigh the water-filled pycnometer (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and weigh it (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measured temperature.

Specific Optical Rotation

Principle: Chiral compounds rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.

Apparatus: Polarimeter, sodium lamp (D-line, 589.3 nm), volumetric flask, analytical balance.

Procedure:

-

Prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).[16]

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the polarimeter sample tube of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

-

The specific rotation ([α]) is calculated as: [α]_D^T = α / (c * l)

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on its structural similarity to other substituted benzyl alcohols and chlorohydrins.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[10][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a key chiral intermediate with physical properties that are crucial for its application in synthetic organic chemistry. While experimental data for some of its properties are not extensively published, this guide provides a thorough overview based on its chemical structure, data from analogous compounds, and established analytical protocols. A comprehensive understanding of its solubility, spectroscopic characteristics, and chiroptical properties is essential for chemists working towards the development of novel, enantiomerically pure molecules.

References

Sources

- 1. 126534-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. manavchem.com [manavchem.com]

- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C14H10ClFO | CID 23455668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. york.ac.uk [york.ac.uk]

- 12. Lead chloride | Cl2Pb | CID 24459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 16. fishersci.com [fishersci.com]

Spectroscopic Profile of (S)-2-Chloro-1-(4-fluorophenyl)ethanol: A Technical Guide for Drug Development Professionals

Introduction

(S)-2-Chloro-1-(4-fluorophenyl)ethanol is a chiral halohydrin of significant interest in pharmaceutical synthesis, often serving as a key building block for more complex active pharmaceutical ingredients (APIs). The precise stereochemistry and functional group arrangement necessitate rigorous analytical characterization to ensure purity, identity, and quality. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret the resulting data, offering a comprehensive resource for researchers and scientists in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that are interrogated by spectroscopic methods. The chiral center at the benzylic carbon (C1), the aromatic ring with a fluorine substituent, the hydroxyl group, and the chloroethyl moiety all give rise to distinct and predictable signals.

Figure 1: 2D structure of this compound with key atoms labeled.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the molecular skeleton and the electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of analyte due to its excellent solubilizing properties for moderately polar organic compounds and its relatively clean spectral window. The residual solvent peak at 7.26 ppm for ¹H and the triplet at 77.16 ppm for ¹³C NMR can serve as internal references.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to provide a zero reference point (0.00 ppm) for the chemical shift scale. Its single, sharp resonance is well-removed from the signals of the analyte.

-

Temperature: Spectra are typically acquired at room temperature (around 298 K) for routine characterization.

-

Pulse Sequence: A standard single-pulse experiment is sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom, enhancing the signal-to-noise ratio.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans (e.g., 512 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.40-7.30 | m | - | 2H | Ar-H (ortho to -CH(OH)-) |

| ~7.10-7.00 | m | - | 2H | Ar-H (ortho to F) |

| ~4.95 | dd | 8.8, 3.2 | 1H | -CH (OH)- |

| ~3.75 | dd | 11.2, 3.2 | 1H | -CH HCl |

| ~3.65 | dd | 11.2, 8.8 | 1H | -CH HCl |

| ~2.50 | br s | - | 1H | -OH |

Expert Insights:

-

The aromatic protons are split into two multiplets due to the influence of the fluorine substituent. The protons closer to the electron-withdrawing fluorine atom will appear at a different chemical shift than those closer to the chiral side chain.

-

The benzylic proton (-CH(OH)-) appears as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent chloromethyl group.

-

The two protons of the chloromethyl group (-CH₂Cl) are diastereotopic due to the adjacent chiral center. This means they are in different chemical environments and will have different chemical shifts and coupling constants to the benzylic proton, resulting in two separate doublet of doublets.

-

The hydroxyl proton often appears as a broad singlet and its chemical shift can vary depending on concentration and the presence of water.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~138.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C -CH(OH)- |

| ~128.0 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to -CH(OH)-) |

| ~115.5 (d, ²JCF ≈ 21 Hz) | Ar-C H (ortho to F) |

| ~72.0 | -C H(OH)- |

| ~49.0 | -C H₂Cl |

Expert Insights:

-

The carbon directly attached to the fluorine atom shows a large one-bond coupling constant (¹JCF), which is characteristic of C-F bonds.

-

The other aromatic carbons also exhibit smaller couplings to the fluorine atom over two, three, and four bonds, which aids in their assignment.

-

The chemical shifts of the aliphatic carbons are consistent with a carbon attached to an oxygen atom (~72.0 ppm) and a carbon attached to a chlorine atom (~49.0 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for Experimental Choices:

-

ATR Technique: ATR is a convenient method for liquid samples as it requires minimal sample preparation. A drop of the liquid is placed directly on the ATR crystal (typically diamond or germanium).

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded first. This is then subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).

Step-by-Step Methodology:

-

Clean the ATR Crystal: Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire Background: Record a background spectrum.

-

Apply Sample: Place a single drop of this compound onto the center of the ATR crystal.

-

Acquire Sample Spectrum: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean Up: Clean the ATR crystal thoroughly after the measurement.

Data Interpretation

| Wavenumber (ν, cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3350 | Broad, Strong | O-H stretch | Hydroxyl group |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~2930 | Medium | C-H stretch | Aliphatic C-H |

| ~1605, ~1510 | Strong | C=C stretch | Aromatic ring |

| ~1225 | Strong | C-F stretch | Aryl-Fluoride |

| ~1090 | Strong | C-O stretch | Secondary alcohol |

| ~830 | Strong | C-H bend | p-disubstituted benzene |

| ~750 | Strong | C-Cl stretch | Alkyl-Chloride |

Expert Insights:

-

The most prominent feature is the broad, strong absorption around 3350 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the alcohol.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and the aromatic C-H stretch just above 3000 cm⁻¹.

-

The strong absorption around 1225 cm⁻¹ is indicative of the C-F stretch of the fluorinated benzene ring.

-

The C-O stretch of the secondary alcohol and the C-Cl stretch of the chloromethyl group are also clearly identifiable.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Experimental Choices:

-

GC Inlet: GC is an excellent method for introducing a volatile, thermally stable compound like this compound into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness, speed, and adequate mass resolution for routine analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ion Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation

Expected Fragmentation Pattern:

Figure 2: Proposed main fragmentation pathways for this compound in EI-MS.

| m/z | Relative Intensity | Proposed Fragment Ion | Notes |

| 174/176 | Low | [C₈H₈ClFO]⁺ | Molecular ion peak. The M+2 peak at 176 is due to the ³⁷Cl isotope (approx. 1/3 the intensity of the M peak). |

| 125 | High | [C₇H₆FO]⁺ | Loss of the chloromethyl radical (•CH₂Cl) via alpha-cleavage. This is often the base peak. |

| 95 | Medium | [C₆H₄F]⁺ | Fluorophenyl cation, resulting from the loss of CO from the m/z 125 fragment. |

Expert Insights:

-

The molecular ion peak may be weak or absent due to the lability of the benzylic alcohol under EI conditions. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature for the molecular ion and any chlorine-containing fragments.

-

The most significant fragmentation pathway for benzylic alcohols is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this molecule, this results in the loss of the •CH₂Cl radical to form the highly stable, resonance-stabilized [4-F-Ph-CH=OH]⁺ cation at m/z 125. This is expected to be the base peak.

-

Loss of a water molecule from the molecular ion (M-18) is another common fragmentation pathway for alcohols, which would give a peak at m/z 156 (and 158).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the detailed connectivity and stereochemistry provided by NMR, to the functional group identification by IR, and the molecular weight and fragmentation pattern from MS. The protocols and interpretations detailed in this guide serve as a robust framework for scientists and researchers, ensuring the reliable characterization of this important pharmaceutical intermediate.

References

-

SpectraBase. 2-Chloro-1-(4-fluorophenyl)ethanol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Chiral Halohydrins: Versatile Building Blocks in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral halohydrins are invaluable intermediates in organic synthesis, prized for their dual functionality which allows for a wide array of stereocontrolled transformations. Possessing both a hydroxyl group and a halogen on adjacent carbon atoms, these molecules serve as powerful precursors to chiral epoxides, amino alcohols, and other key structural motifs found in pharmaceuticals and biologically active natural products.[1][2] This guide provides an in-depth exploration of the state-of-the-art methodologies for the asymmetric synthesis of chiral halohydrins, including catalytic asymmetric halofunctionalization, kinetic and dynamic kinetic resolutions, and biocatalytic approaches. Furthermore, it delves into their synthetic applications, highlighting the causality behind experimental choices and providing field-proven insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of Chiral Halohydrins

In the landscape of pharmaceutical manufacturing and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[][4] Chiral intermediates are the linchpins in constructing enantiomerically pure active pharmaceutical ingredients (APIs).[][4] Among these, chiral halohydrins stand out due to their exceptional synthetic versatility. The vicinal arrangement of a nucleophilic hydroxyl group and an electrophilic carbon bearing a good leaving group (the halogen) within the same molecule enables facile intramolecular cyclization to form highly reactive and synthetically useful chiral epoxides.[5] This intrinsic reactivity, combined with the growing arsenal of methods to access them in high enantiopurity, has cemented their role as indispensable building blocks.[6][7] While historically viewed as simple intermediates, their strategic use can significantly shorten synthetic routes and enhance overall efficiency, a key consideration in process development and drug discovery.[8]

Core Principles of Halohydrin Formation

To appreciate the nuances of asymmetric synthesis, it is essential to first understand the fundamental mechanism of halohydrin formation from alkenes. The classical approach involves the reaction of an alkene with a halogen (e.g., Br₂ or Cl₂) in the presence of a nucleophilic solvent such as water.[9][10][11]

The reaction proceeds via a three-step mechanism:

-

Formation of a Halonium Ion: The π-electrons of the alkene attack the halogen molecule, displacing a halide ion and forming a cyclic halonium ion intermediate.[12][13] This cyclic structure is key to the reaction's stereochemical outcome.

-

Nucleophilic Attack: The solvent (water), being present in large excess, acts as a nucleophile and attacks one of the carbons of the halonium ion.[5][14] This attack occurs from the face opposite to the halonium bridge, resulting in an anti-addition of the halogen and the hydroxyl group.[9][13]

-

Deprotonation: A final deprotonation step by a solvent molecule yields the neutral halohydrin product.[14]

Regioselectivity: In the case of unsymmetrical alkenes, the reaction is highly regioselective and follows Markovnikov's rule. Water attacks the more substituted carbon of the halonium ion, as this carbon can better stabilize the partial positive charge in the transition state.[9][12] Consequently, the hydroxyl group is installed at the more substituted position, and the halogen at the less substituted one.[10][12]

Asymmetric Synthesis of Chiral Halohydrins: Modern Strategies

Achieving enantiocontrol in halohydrin synthesis is paramount. Modern organic synthesis has moved beyond classical methods to highly sophisticated catalytic and biocatalytic strategies that can generate halohydrins with exceptional levels of stereopurity.

Caption: A summary of major synthetic pathways to access enantioenriched halohydrins.

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The Hydrolytic Kinetic Resolution (HKR) of terminal epoxides, pioneered by Jacobsen, is a landmark achievement in this area.[15][16]

Mechanism of Jacobsen Hydrolytic Kinetic Resolution (HKR): In the Jacobsen HKR, a racemic mixture of a terminal epoxide is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) complex.[17] One enantiomer of the epoxide is preferentially hydrolyzed by the catalyst to form a 1,2-diol, leaving the other, less reactive epoxide enantiomer unreacted and therefore enantioenriched.[15][18]

-

Causality: The enantioselectivity arises from the chiral environment created by the cobalt-salen catalyst. The catalyst activates one epoxide enantiomer more effectively for nucleophilic attack by water, leading to a significant rate difference between the two enantiomers.[16]

This method is exceptionally practical due to the use of water as the resolving agent and a recyclable, commercially available catalyst.[15] The resulting enantioenriched epoxide can be readily converted to a chiral halohydrin by regioselective ring-opening with a hydrogen halide or metal halide.[10][19]

Caption: The Jacobsen HKR separates a racemic epoxide into two valuable, enantioenriched products.

Dynamic Kinetic Resolution (DKR) of α-Halo Ketones

While kinetic resolution is powerful, its theoretical maximum yield for a single enantiomer is 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by coupling a fast resolution with in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100% for the desired product.[6]

A highly efficient route to chiral cis-vicinal halohydrins is the asymmetric hydrogenation of α-halo ketones via DKR.[1][2][20] This is typically achieved using chiral Iridium or Ruthenium catalysts.

-

Causality: The process involves two key steps occurring concurrently:

-

Racemization: The α-halo ketone undergoes rapid base-catalyzed racemization at the halogen-bearing stereocenter.

-

Asymmetric Hydrogenation: The chiral metal catalyst preferentially hydrogenates one enantiomer of the ketone much faster than the other, constantly pulling the equilibrium of the racemizing starting material toward the desired product.

-

This approach provides excellent diastereoselectivity (favoring the cis product) and enantioselectivity.[1][2]

| Catalyst System | Substrate | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |

| Ir/f-phamidol | 3-Fluorochroman-4-one | 99 | >20:1 | 99 | [1][2] |

| (R,R)-Ts-DENEB | 2-Chloro-1-tetralone | 92 | >99:1 | 92 | [6] |

| Ir/ferrocene-phosphine | Cyclic α-halogenated ketones | up to 99 | >20:1 | up to 99 | [2] |

Table 1: Representative examples of Ir-catalyzed asymmetric hydrogenation of α-halo ketones via DKR.

Biocatalytic Strategies

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them highly attractive catalysts for industrial applications.[21] Two main classes of enzymes are particularly relevant for chiral halohydrin synthesis: ketoreductases and halohydrin dehalogenases.

3.3.1. Asymmetric Reduction of α-Halo Ketones with Ketoreductases (KREDs) Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with perfect enantioselectivity.[22] By selecting the appropriate KRED (many are commercially available in complementary stereopreference), α-halo ketones can be reduced to either the (R)- or (S)-halohydrin. This approach is a cornerstone of green chemistry.[21][22]

3.3.2. Kinetic Resolution using Halohydrin Dehalogenases (HHDHs) Halohydrin dehalogenases (HHDHs) are remarkable enzymes that naturally catalyze the reversible conversion of vicinal halohydrins into epoxides.[7][23][24] This catalytic activity can be harnessed for several synthetic strategies:

-

Resolution of Racemic Halohydrins: An HHDH can selectively convert one enantiomer of a racemic halohydrin into its corresponding epoxide, leaving the unreacted halohydrin enantiomer in high optical purity.

-

Enantioselective Epoxide Ring-Opening: In the reverse direction, HHDHs catalyze the enantioselective ring-opening of racemic epoxides with various nucleophiles (e.g., azide, cyanide, nitrite), producing enantioenriched β-substituted alcohols.[23][24][25] This provides an alternative route to functionalized chiral halohydrin analogues.[7]

The power of this approach is exemplified in the synthesis of a key side-chain for statin drugs like atorvastatin.[7][21][26]

Caption: An efficient three-step, two-enzyme cascade for the synthesis of a valuable pharmaceutical intermediate.[7]

Synthetic Utility and Key Transformations

The value of chiral halohydrins lies in their ability to be transformed into other synthetically important molecules.

Conversion to Chiral Epoxides

The most prominent application of chiral halohydrins is their conversion to chiral epoxides.[5] This is achieved through an intramolecular SN2 reaction, often by treatment with a mild base. The hydroxyl group is deprotonated to form an alkoxide, which then displaces the adjacent halide to form the three-membered epoxide ring. This reaction is a variant of the Williamson ether synthesis and proceeds with inversion of configuration at the carbon bearing the halogen.[5]

Applications in Pharmaceutical Synthesis

Chiral halohydrins and their epoxide derivatives are critical intermediates in the synthesis of numerous blockbuster drugs.

-

Statins: As detailed above, the side chain of cholesterol-lowering drugs like atorvastatin is synthesized via a chiral halohydrin intermediate.[7][21]

-

Beta-blockers: Many beta-blockers, used to manage cardiac arrhythmias, contain a chiral amino alcohol core, which is often derived from a chiral epichlorohydrin precursor.[7][27]

-

Antiviral Agents: The synthesis of various antiviral drugs relies on chiral building blocks that can be efficiently prepared from chiral halohydrins.

Experimental Protocols

To ensure trustworthiness and practical applicability, this section provides a representative experimental protocol based on published literature.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 3-Fluorochroman-4-one via DKR

This protocol is adapted from the work of He, B., Chen, G.-Q., and Zhang, X.[1][2]

Objective: To synthesize cis-(3S,4R)-3-fluorochroman-4-ol with high diastereo- and enantioselectivity.

Materials:

-

3-Fluorochroman-4-one (substrate)

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

f-phamidol ligand

-

Potassium hydroxide (KOH) (base)

-

Toluene (anhydrous solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of the [Ir/f-phamidol] complex is prepared according to the literature procedure.

-

Reaction Setup: To an oven-dried Schlenk tube are added 3-fluorochroman-4-one (0.25 mmol, 1.0 equiv), the Ir-catalyst solution (0.00025 mmol, 0.1 mol%), and KOH (0.025 mmol, 0.1 equiv).

-

Solvent Addition: Anhydrous toluene (1.0 mL) is added to the tube.

-

Hydrogenation: The flask is sealed, purged with hydrogen gas three times, and then pressurized to 5 atm with H₂.

-

Reaction: The reaction mixture is stirred vigorously at 25 °C for 16 hours.

-

Workup: Upon completion, the pressure is carefully released. The solvent is removed under reduced pressure.

-

Analysis and Purification: The residue is purified by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Self-Validation:

-

Expected Yield: >95%

-

Expected d.r.: >20:1 (cis/trans)

-

Expected ee: >98%

-

Causality Check: The high selectivity is a direct result of the chiral ligand coordinating to the iridium center, creating a chiral pocket that forces the hydrogenation to occur from a specific face of one enantiomer of the rapidly racemizing ketone.

Conclusion and Future Outlook

Chiral halohydrins are firmly established as versatile and indispensable intermediates in modern organic synthesis. The development of powerful catalytic methods, particularly dynamic kinetic resolutions and biocatalytic transformations, has made these building blocks accessible with near-perfect levels of stereocontrol. These advances have profound implications for the pharmaceutical industry, enabling more efficient and sustainable routes to complex, life-saving medicines. Future research will likely focus on expanding the substrate scope of existing methods, developing novel non-precious metal catalysts, and engineering next-generation enzymes with enhanced stability and activity for industrial-scale applications. The continued innovation in this field ensures that chiral halohydrins will remain at the forefront of asymmetric synthesis for years to come.

References

-

Halohydrins from Alkenes. Chemistry Steps. [Link]

-

Two‐step enzymatic cascade for synthesis of chiral β‐halohydrins. ResearchGate. [Link]

-

Highly facile biomimetic regioselective ring opening of epoxides to halohydrins in the presence of β-cyclodextrin. Tetrahedron Letters. [Link]

-

Sequential Kinetic Resolution Catalyzed by Halohydrin Dehalogenase. Organic Letters. [Link]

-

Halogenation of Alkenes. Chad's Prep. [Link]

-

Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

-

8.3: Halohydrins from Alkenes - Addition of HOX. (2024). Chemistry LibreTexts. [Link]

-

Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. RSC Publishing. [Link]

-

Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation. RSC Publishing. [Link]

-

Electroenzymatic Cascade Synthesis of Chiral α-Substituted Aromatic Halohydrins from Alkene: A Green and Stereoselective Approach. ResearchGate. [Link]

-

Facile Synthesis of Vicinal Halohydrins Via Organocatalytic Halogen Nucleophile-Induced Regioselective Opening of Epoxides. (2022). Bentham Science Publishers. [Link]

-

Enantioselective Synthesis of Vicinal Halohydrins via Dynamic Kinetic Resolution. Organic Letters. [Link]

-

Highly Α-Position Regioselective Ring-Opening of Epoxides Catalyzed by Halohydrin Dehalogenase From Ilumatobacter Coccineus: A Biocatalytic Approach. Amanote Research. [Link]

-

Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus: a biocatalytic approach to 2-azido-2-aryl-1-ols. National Institutes of Health. [Link]

-

Significant improvement of the enantioselectivity of a halohydrin dehalogenase for asymmetric epoxide ring opening reactions by protein engineering. (2020). PubMed. [Link]

-

Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. PubMed. [Link]

-

Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]

-

Sequential Kinetic Resolution Catalyzed by Halohydrin Dehalogenase. ResearchGate. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Enzymatic strategies for asymmetric synthesis. (2021). RSC Chemical Biology. [Link]

-

Oxiranecarboxylic Acid, Methyl Ester, (2S). Organic Syntheses Procedure. [Link]

-

A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening. PubMed Central. [Link]

-

Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications. [Link]

-

Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase. PubMed. [Link]

-

Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate. [Link]

-

Jacobsen HKR - The best reaction in organic chemistry?. (2022). YouTube. [Link]

-

Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications. (2016). PubMed Central. [Link]

-

Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

-

Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). PubMed Central. [Link]

-

Synthesis of Halohydrin. BYJU'S. [Link]

-

Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science. [Link]

-

Stereoselective Halogenation in Natural Product Synthesis. PubMed Central. [Link]

-

Halohydrin. Wikipedia. [Link]

-

9.10: Formation of Halohydrins. (2020). Chemistry LibreTexts. [Link]

-

Enantioselective Bioreductive Preparation of Chiral Halohydrins Employing Two Newly Identified Stereocomplementary Reductases. ResearchGate. [Link]

-

Epihalohydrins in Organic Synthesis. Chemical Reviews. [Link]

-

The Role of Chiral Intermediates in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM. [Link]

-

Asymmetric Halofunctionalization of Olefins. University of Illinois Urbana-Champaign. [Link]

-

Recent advances in catalytic asymmetric synthesis. (2024). PubMed Central. [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Hilaris Publisher. [Link]

Sources

- 1. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. leah4sci.com [leah4sci.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. moodle2.units.it [moodle2.units.it]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Highly α-position regioselective ring-opening of epoxides catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus: a biocatalytic approach to 2-azido-2-aryl-1-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]

- 27. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Chiral Synthon: A Technical Guide to the Discovery and Synthesis of (S)-2-Chloro-1-(4-fluorophenyl)ethanol

Introduction: In the landscape of modern pharmaceutical synthesis, the development of enantiomerically pure building blocks is a cornerstone of creating safe and effective drugs. (S)-2-Chloro-1-(4-fluorophenyl)ethanol, a specialized chiral alcohol, stands as a testament to this principle. Its history is intrinsically linked to the advancement of potent antifungal agents, where stereochemistry plays a critical role in therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery and synthesis of this pivotal molecule, offering valuable insights for researchers, scientists, and professionals in drug development.

Part 1: Historical Context and the Rise to Prominence

The discovery and significance of this compound are not an isolated event but rather a key chapter in the development of advanced azole antifungal medications. Its emergence is directly tied to the synthesis of luliconazole , a potent topical antifungal agent.

Luliconazole was discovered by Nihon Nohyaku Co., Ltd. and was first approved for medical use in Japan in 2005.[1][][3] Structurally, luliconazole is a chiral molecule, and its potent antifungal activity is primarily attributed to the (R)-enantiomer.[] This stereospecificity necessitated the development of synthetic routes that could produce chiral intermediates with high enantiomeric purity. This compound, though not a direct precursor to luliconazole, is a closely related and illustrative example of the type of chiral halohydrin chemistry pivotal to this field. The synthesis of analogous chiral chlorohydrins, such as (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a critical step in the industrial production of luliconazole.[4][5][6][7]

The development of synthetic pathways to these chiral alcohols marked a significant advancement, moving away from less efficient methods that produced racemic mixtures which would then require challenging and often wasteful resolution steps. The demand for enantiopure luliconazole drove innovation in asymmetric synthesis, bringing prominence to its key chiral building blocks.

Part 2: Synthetic Strategies for this compound

The primary and most efficient route to this compound is the asymmetric reduction of the prochiral ketone, 2-chloro-4'-fluoroacetophenone. Both chemical and biocatalytic methods have been extensively developed to achieve high yield and excellent enantioselectivity.

Chemo-catalytic Asymmetric Reduction

Chemical catalysis offers a robust and scalable approach to the synthesis of chiral alcohols. The most notable method for the asymmetric reduction of α-haloketones is the Corey-Bakshi-Shibata (CBS) reduction.

This reaction typically employs a chiral oxazaborolidine catalyst, such as (S)-2-methyl-CBS-oxazaborolidine, in the presence of a stoichiometric reducing agent like borane dimethyl sulfide (BMS) or catecholborane.[8] The chiral catalyst forms a complex with the borane, creating a stereochemically defined environment that directs the hydride delivery to one face of the ketone, leading to the desired enantiomer of the alcohol.

Diagram of the CBS Reduction Workflow

Sources

- 1. fiercebiotech.com [fiercebiotech.com]

- 3. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. CN111875595A - Preparation method of azole antifungal drug - Google Patents [patents.google.com]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 8. US20170362212A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]

A Technical Guide to the Biological Significance of Chiral 2-Chloro-1-phenylethanol Derivatives

Abstract

Chiral 2-chloro-1-phenylethanol and its derivatives represent a class of molecules of profound importance in modern pharmaceutical development. As versatile chiral building blocks, their enantiomerically pure forms are critical for the asymmetric synthesis of a wide array of biologically active compounds. The stereochemistry at the hydroxyl-bearing carbon is a key determinant for the pharmacological activity of numerous drugs, including potent antifungal and anticancer agents. This technical guide provides an in-depth exploration of the biological significance of these derivatives, focusing on enantioselective synthesis strategies, their applications as key pharmaceutical intermediates, and detailed experimental protocols for their preparation and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these pivotal intermediates in their work.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and medicinal chemistry.[1][2] Biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral, and thus interact differently with the enantiomers of a chiral drug.[3][4] This stereoselectivity can lead to significant differences in the pharmacodynamic and pharmacokinetic profiles of a drug's enantiomers.[3][5][6]

One enantiomer, the eutomer, may exhibit the desired therapeutic activity, while the other, the distomer, could be less active, inactive, or even responsible for undesirable or toxic effects.[3][4] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug safety.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines, encouraging the development of single-enantiomer drugs to improve therapeutic indices and enhance safety profiles.[3][6][7]

Chiral 2-Chloro-1-phenylethanol: A Pivotal Chiral Building Block

(R)- and (S)-2-chloro-1-phenylethanol are chiral halohydrins that serve as invaluable intermediates in organic and pharmaceutical synthesis.[8][9] Their utility stems from the presence of two reactive functional groups—a hydroxyl group and a chlorine atom—attached to a stereogenic center. This structure allows for a variety of chemical transformations to build more complex molecules with a defined three-dimensional architecture.

The specific enantiomer of 2-chloro-1-phenylethanol used in a synthesis dictates the final stereochemistry of the active pharmaceutical ingredient (API).[7] These compounds are particularly recognized as essential building blocks for producing enantiomerically pure drugs and are also utilized in the flavor and fragrance industries.[8][10]

Enantioselective Synthesis Strategies

The production of enantiomerically pure 2-chloro-1-phenylethanol derivatives is paramount. This is primarily achieved through the asymmetric reduction of the prochiral ketone precursor, 2-chloroacetophenone (or its ring-substituted derivatives). Two dominant strategies are employed: biocatalytic and chemocatalytic reduction.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable tool for synthesizing chiral alcohols. Enzymes (specifically ketoreductases) and whole-cell systems (like yeast and bacteria) offer exceptional enantioselectivity and operate under mild, environmentally benign conditions.[2][11]

Organisms such as Saccharomyces cerevisiae (baker's yeast), Hansenula polymorpha, and Rhodococcus globerulus have been successfully used to reduce 2-chloroacetophenone derivatives to the corresponding chiral alcohols with high yields and excellent enantiomeric excess (e.e.).[7][11][12][13] For instance, using baker's yeast to catalyze the reduction of 2-chloro-1-phenylethanone derivatives has been shown to produce the (S)-enantiomer with yields above 74% and an enantiomeric excess exceeding 97%.[7] This biological approach greatly simplifies downstream processing by minimizing the need for complex chiral resolution steps.[7]

Caption: General workflow for the enantioselective synthesis of chiral 2-chloro-1-phenylethanol.

Chemocatalytic Asymmetric Reduction

Chemical methods provide a complementary approach for asymmetric synthesis. One notable method involves the use of a chiral oxazaborolidine catalyst with borane to reduce 2-chloroacetophenone.[14][15] This technique can produce the chiral chloro-alcohol in high yields (around 85%) and with excellent enantioselectivity, typically in the 93-97% e.e. range.[14][15] Another advanced approach utilizes chiral ruthenium complexes for asymmetric hydrogenation, which can also achieve very high enantiomeric excess (98% e.e.).[14]

Table 1: Comparison of Selected Enantioselective Reduction Methods

| Catalyst / Biocatalyst | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (e.e.) | Reference |

| Baker's Yeast | 2-Chloro-1-phenylethanone derivatives | (S) | >74% | >97% | [7] |

| Hansenula polymorpha SC13824 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S) | - | 73.8% | [11] |

| Rhodococcus globerulus SC16305 | 2-Chloro-1-(3-chlorophenyl)ethanone | (S) | - | 71.8% | [11] |

| Chiral Oxazaborolidine/BH₃ | 2-Chloroacetophenone | (S) or (R) | ~85% | 95-96% | [15] |

Biological Significance and Pharmaceutical Applications

The primary biological significance of chiral 2-chloro-1-phenylethanol derivatives lies in their role as crucial precursors for a range of pharmaceuticals. The stereocenter they provide is often essential for the specific three-point interaction with biological targets required for efficacy.[4]

Key Intermediate for Antifungal Agents

A major application of these chiral alcohols is in the synthesis of phenethylimidazole antifungal drugs.[7] This class includes widely used broad-spectrum antimycotics such as miconazole, econazole, and tioconazole. The antifungal activity of these drugs is highly dependent on their stereochemistry. The configuration of the 2-chloro-1-phenylethanol intermediate is the direct determinant of the final drug's configuration and, therefore, its biological efficacy.[7]

Precursor for Anticancer Drugs

Chiral 2-chloro-1-phenylethanol derivatives are also vital in the development of novel cancer therapies. For example, (S)-2-chloro-1-(3-chlorophenyl)ethanol is a required intermediate for the synthesis of inhibitors of the Insulin-like Growth Factor 1 (IGF-1) receptor, a key target in oncology research.[11] The enantiopurity of this intermediate is critical for the potency and selectivity of the final anticancer compound.[11]

Caption: The central role of chiral 2-chloro-1-phenylethanol as a starting point in drug synthesis.

Detailed Experimental Protocols

To ensure scientific integrity, the synthesis of chiral compounds must be accompanied by robust and reproducible protocols.

Protocol: Biocatalytic Reduction of 2-Chloroacetophenone using Saccharomyces cerevisiae

This protocol describes a general method for the asymmetric reduction of a 2-chloroacetophenone derivative using common baker's yeast.

Materials:

-

Baker's Yeast (Saccharomyces cerevisiae)

-

D-Glucose (or Sucrose)

-

Tap water, sterilized

-

2-Chloroacetophenone derivative

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Erlenmeyer flask

-

Orbital shaker

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm (approx. 35-40°C) tap water. Add 10 g of baker's yeast, swirl gently to suspend, and cover the flask with a cotton plug or sterile foam stopper.

-

Activation: Incubate the flask on an orbital shaker at 120-150 rpm for 30-60 minutes at 30°C to activate the yeast.

-

Substrate Addition: Dissolve 1 g of the 2-chloroacetophenone derivative in a minimal amount of ethanol (e.g., 1-2 mL) and add it dropwise to the yeast culture.

-

Biotransformation: Allow the reaction to proceed on the orbital shaker at 30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 24-48 hours.

-

Work-up: Once the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant.

-

Extraction: Extract the supernatant three times with equal volumes of ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral 2-chloro-1-phenylethanol derivative.

-

Purification: Purify the crude product using silica gel column chromatography if necessary.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a self-validating step crucial for confirming the success of the asymmetric synthesis.

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC; or Chiralcel® OD, OJ).

Mobile Phase (Isocratic):

-

A mixture of n-hexane and isopropanol is typically used. The exact ratio must be optimized for the specific derivative but a common starting point is 90:10 (v/v).

-

Flow rate: 1.0 mL/min.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 0.1 mg/mL).

-

Racemic Standard: If available, inject a sample of the racemic 2-chloro-1-phenylethanol derivative to determine the retention times of both the (R) and (S) enantiomers.

-

Sample Injection: Inject the synthesized sample onto the HPLC system.

-

Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

-

Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (A1 and A2): e.e. (%) = [ |A1 - A2| / (A1 + A2) ] * 100

Conclusion and Future Outlook

Chiral 2-chloro-1-phenylethanol derivatives are undeniably high-value intermediates in the pharmaceutical industry. Their biological significance is defined by the critical stereochemistry they impart to a variety of potent drugs, from antifungals to next-generation cancer therapies. The continued development of highly efficient and selective synthesis methods, particularly green biocatalytic routes, will further enhance their accessibility and application. Future research will likely focus on expanding the library of derivatives, exploring novel biocatalysts with enhanced substrate tolerance and selectivity, and integrating these chiral building blocks into the synthesis of new and complex therapeutic agents.

References

-

Bioreductions of 2 M o-chloroacetophenone with 40 g CDW /L lyophilized... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

- CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents. (n.d.).

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 333-353. Available from: [Link]

-

Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

-

Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping. (n.d.). Retrieved January 3, 2026, from [Link]

-